4-Fold Higher Labeling Efficiency vs. Non-Sulfonated Cy5 in Aqueous Systems
In a head-to-head comparison of DNA labeling efficiency using a photolabel-peptide conjugation system, the addition of two sulfonate groups to the Cyanine 5 core (i.e., sulfo-Cy5) increased labeling efficiency from ~13% (non-sulfonated Cy5) to ~53% (sulfo-Cy5), a 4.1-fold improvement [1]. This study also demonstrated that sulfo-Cy5 labeling mitigated nanoparticle size increases observed with non-sulfonated Cy5, preserving formulation integrity [1].
| Evidence Dimension | Labeling efficiency of plasmid DNA |
|---|---|
| Target Compound Data | ~53% (sulfo-Cy5 peptide conjugate) |
| Comparator Or Baseline | ~13% (non-sulfonated Cy5 peptide conjugate) |
| Quantified Difference | 4.1-fold increase (absolute difference 40 percentage points) |
| Conditions | pGL3 plasmid DNA, 683 molar excess peptide:DNA, 40 photoflashes, 5 mM HEPES pH 7.4, room temperature |
Why This Matters
Higher labeling efficiency reduces dye consumption, minimizes free dye removal steps, and improves signal-to-noise in downstream applications, directly impacting experimental cost and data quality.
- [1] Pun SH, et al. Fluorescent labeling of plasmid DNA for gene delivery: Implications of dye hydrophobicity on labeling efficiencies and nanoparticle size. Anal Biochem. 2020;644:113895. View Source
